N-Propyl 4-fluorobenzamide is an organic compound characterized by the presence of a fluorine atom on a benzene ring and a propyl group attached to the nitrogen of the amide functional group. This compound is part of the broader family of benzamides, which are significant in medicinal chemistry due to their diverse biological activities.
N-Propyl 4-fluorobenzamide is classified as an aryl amide due to its structure, which includes an aromatic ring (the fluorobenzene) and an amide functional group. The presence of the fluorine atom classifies it further as a fluoro-substituted compound, which often enhances biological activity and lipophilicity.
N-Propyl 4-fluorobenzamide can be synthesized through several methods, primarily involving the reaction of 4-fluorobenzoic acid with propylamine. A common synthetic route involves the following steps:
The reaction typically requires mild heating and may be conducted in solvents such as dichloromethane or toluene. The yield can vary based on reaction conditions, but purification via recrystallization or chromatography is often necessary to obtain pure product .
The molecular formula for N-Propyl 4-fluorobenzamide is , featuring:
N-Propyl 4-fluorobenzamide can participate in various chemical reactions typical for amides, including:
The reactivity of N-propyl 4-fluorobenzamide in substitution reactions can be influenced by the electron-withdrawing nature of the fluorine atom, which enhances electrophilicity at the aromatic ring .
The mechanism by which N-propyl 4-fluorobenzamide exerts its biological effects often involves interaction with specific receptors or enzymes. For instance, compounds in this class have been studied for their potential roles in modulating neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.
Studies have shown that modifications on the benzamide scaffold can lead to varying affinities for these receptors, indicating that structural variations significantly influence pharmacological activity .
Relevant data from studies indicate that N-propyl 4-fluorobenzamide maintains structural integrity under various conditions but should be handled with care due to potential reactivity with strong bases .
N-Propyl 4-fluorobenzamide has several applications in scientific research:
Research continues into its efficacy and potential applications within medicinal chemistry, particularly concerning mental health disorders where modulation of neurotransmitter systems is crucial .
N-Propyl 4-fluorobenzamide (CAS 349129-65-3) is a fluorinated small molecule with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol. Its structure combines a 4-fluorobenzoyl group linked to an N-propylamide moiety, resulting in a logP value of 1.97–2.36 and a polar surface area of 29.1 Ų—properties indicative of moderate lipophilicity and membrane permeability [1] [2]. As a secondary amide, it engages in defined hydrogen-bonding interactions critical for target binding [4]. This compound exemplifies strategic molecular design in medicinal chemistry, leveraging fluorine incorporation and alkyl chain optimization to enhance pharmacokinetic and pharmacodynamic profiles.
Fluorinated benzamides represent a cornerstone of rational drug design due to fluorine’s unique physicochemical impacts. The electronegativity of fluorine (4.0 on the Pauling scale) enhances binding affinity through dipole interactions and steric mimicry of hydrogen, while its small atomic radius minimizes conformational disruption. Additionally, the C-F bond’s metabolic stability mitigates oxidative degradation, prolonging biological half-lives [5] [7].
Recent studies highlight fluorinated benzamides in diverse therapeutic contexts:
Table 1: Therapeutic Applications of Fluorinated Benzamide Derivatives
Compound | Therapeutic Area | Key Activity | Molecular Target |
---|---|---|---|
GSA 62 | Anticonvulsant | 6 Hz seizure protection (44 mA) | Voltage-gated Na⁺ channels |
TTA 35 | Anticonvulsant | Na⁺ current inhibition (ND7/23 cells) | Voltage-gated Na⁺ channels |
Hybrid V (Thiadiazole) | Anti-inflammatory | 80.55% inflammation inhibition | COX-2 |
Derivative II (Diiodo) | Anti-inflammatory | 62.83% inflammation inhibition | COX-2 hydrophobic pocket |
The N-propyl group in 4-fluorobenzamide balances lipophilicity, steric bulk, and conformational flexibility, directly modulating bioactivity. Propyl’s three-carbon chain (logP contribution: +1.53) optimally positions the molecule for target engagement without excessive hydrophobicity. This contrasts with shorter chains (methyl, ethyl), which reduce membrane penetration, and longer chains (butyl, pentyl), which may induce non-specific binding [2] [9].
Key structure-activity relationship (SAR) insights include:
Table 2: Impact of N-Alkyl Chain Length on Amide Properties
Alkyl Group | logP* | H-Bond Capacity | Metabolic Liability | Bioactivity Relevance |
---|---|---|---|---|
Methyl | +0.81 | Preserved | High (O-demethylation) | Reduced CNS penetration |
Ethyl | +1.22 | Preserved | Moderate | Variable target affinity |
Propyl | +1.97 | Preserved | Low | Optimal balance for neuroactivity |
Butyl | +2.52 | Preserved | Low | Increased off-target binding |
*Calculated values from Chemscene and Chemsrc data [1] [2].
4-Fluorobenzamide emerged as a pharmacophore in the 1990s with dopamine D₂ receptor tracers for positron emission tomography (PET). Early analogs like [¹⁸F]fluoropropyl benzamides demonstrated high blood-brain barrier penetration, leveraging fluorine’s radiotracer compatibility [3]. Contemporary research expanded applications:
Table 3: Evolution of Key 4-Fluorobenzamide Derivatives
Era | Representative Derivative | Therapeutic Advance | Design Rationale |
---|---|---|---|
1990s | [¹⁸F]Fluoropropyl benzamide | PET neuroimaging | ¹⁸F radiolabel for tracer kinetics |
2010s | Quinazolinone hybrid I | 48% inflammation inhibition; ulcer index = 2.7 | Chlorine atoms enhance COX-2 binding |
2020s | Thioureido-quinazolinone IV | 100% writhing protection; COX-2 SI = 20.88 | Thiourea linker boosts analgesic potency |
2023 | Ni-catalyzed derivatives | 88% yield via reductive amidation | Step-economy and waste reduction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1